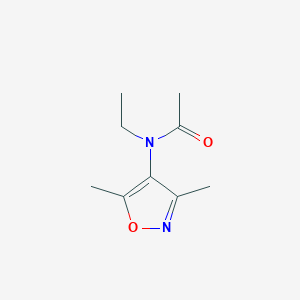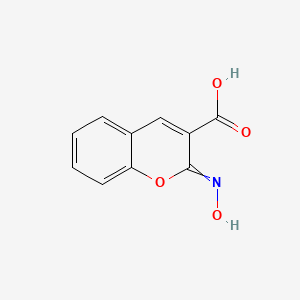![molecular formula C15H23NO B12581445 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol CAS No. 647017-97-8](/img/structure/B12581445.png)
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is an organic compound with a complex structure that includes a phenol group, an amino group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide, followed by the introduction of the amino group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as an activating group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a catalyst such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of the amino group can yield primary or secondary amines.
Scientific Research Applications
3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Methylhept-4-en-1-yl 3-methylbutanoate
- 3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone
- 5-Methyl-2-(6-methylhept-5-en-2-yl)phenol
Uniqueness
Compared to similar compounds, 3-Methyl-2-[(6-methylhept-1-en-4-yl)amino]phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wider range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
647017-97-8 |
|---|---|
Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
3-methyl-2-(6-methylhept-1-en-4-ylamino)phenol |
InChI |
InChI=1S/C15H23NO/c1-5-7-13(10-11(2)3)16-15-12(4)8-6-9-14(15)17/h5-6,8-9,11,13,16-17H,1,7,10H2,2-4H3 |
InChI Key |
VDCITPMVICLFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(CC=C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanaminium, N,N,N-trimethyl-2-[(1-oxodecyl)oxy]-, bromide](/img/structure/B12581362.png)

![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![N-[4-(3-bromo-4-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12581395.png)

![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)


![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)

![2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B12581438.png)
